molecular formula C10H11NOS B3383428 6-Phenylthiomorpholin-3-one CAS No. 42109-49-9

6-Phenylthiomorpholin-3-one

Cat. No.: B3383428
CAS No.: 42109-49-9
M. Wt: 193.27 g/mol
InChI Key: RTCSYBNOEYGSSX-UHFFFAOYSA-N
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Description

6-Phenylthiomorpholin-3-one is a heterocyclic compound with the molecular formula C10H11NOS It features a morpholine ring substituted with a phenyl group and a thioketone group

Scientific Research Applications

6-Phenylthiomorpholin-3-one has several applications in scientific research:

Safety and Hazards

The safety data sheet for thiomorpholin-3-one, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . Similar precautions may apply to 6-Phenylthiomorpholin-3-one.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylthiomorpholin-3-one typically involves the reaction of cysteamine hydrochloride with ethyl α-bromophenylacetate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the morpholine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Phenylthiomorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The thioketone group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Mechanism of Action

The mechanism of action of 6-Phenylthiomorpholin-3-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit kinases involved in cell cycle regulation, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

  • 2-Phenylthiomorpholin-3-one
  • 4-Phenylthiomorpholin-3-one
  • 6-Phenylmorpholin-3-one

Comparison: 6-Phenylthiomorpholin-3-one is unique due to the position of the phenyl and thioketone groups on the morpholine ring. This specific arrangement imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of the thioketone group at the 3-position enhances its ability to undergo oxidation and reduction reactions .

Properties

IUPAC Name

6-phenylthiomorpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c12-10-7-13-9(6-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCSYBNOEYGSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SCC(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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